3-Bromo-4-chlorofuro[3,2-c]pyridine
Overview
Description
3-Bromo-4-chlorofuro[3,2-c]pyridine is a heterocyclic compound that belongs to the class of halogenated furanopyridines. It has a molecular formula of C7H3BrClNO and a molecular weight of 232.46 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-chlorofuro[3,2-c]pyridine involves the bromination of 4-chlorofuro[3,2-c]pyridine. The process typically includes the following steps :
- A solution of 4-chlorofuro[3,2-c]pyridine in carbon tetrachloride is cooled to -15°C.
- Bromine is added drop-wise over a fifteen-minute period.
- The mixture is stirred at ambient temperature for eighteen hours.
- The solvent is removed in vacuo, and the residue is dissolved in methanol.
- A solution of 20% aqueous sodium hydroxide is added, and the mixture is stirred for one hour at ambient temperature.
- The methanol is removed in vacuo, and the residue is partitioned between water and dichloromethane.
- The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo to yield this compound as a solid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes. The key factors for industrial production include maintaining reaction conditions, ensuring the purity of reagents, and optimizing the yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chlorofuro[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furanopyridines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Scientific Research Applications
3-Bromo-4-chlorofuro[3,2-c]pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorofuro[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can be studied for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloropyridine: Similar in structure but lacks the furan ring.
4-Chlorofuro[3,2-c]pyridine: Similar but without the bromine atom.
3-Bromo-4-chlorofuran: Similar but lacks the pyridine ring.
Uniqueness
3-Bromo-4-chlorofuro[3,2-c]pyridine is unique due to the presence of both a furan and a pyridine ring, along with halogen substituents. This combination provides distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
3-bromo-4-chlorofuro[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWDCUWEVVDVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443446 | |
Record name | 3-bromo-4-chlorofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220939-72-0 | |
Record name | 3-bromo-4-chlorofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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